molecular formula C12H8FN3O2S B514731 1-(4-Fluorophenyl)sulfonylbenzotriazole CAS No. 139887-29-9

1-(4-Fluorophenyl)sulfonylbenzotriazole

Cat. No.: B514731
CAS No.: 139887-29-9
M. Wt: 277.28g/mol
InChI Key: FZTODLITAXMGTD-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)sulfonylbenzotriazole is a heterocyclic compound featuring a benzotriazole core substituted with a 4-fluorophenylsulfonyl group. The benzotriazole moiety consists of a fused benzene ring with two adjacent nitrogen atoms, conferring unique electronic properties and stability.

Properties

CAS No.

139887-29-9

Molecular Formula

C12H8FN3O2S

Molecular Weight

277.28g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonylbenzotriazole

InChI

InChI=1S/C12H8FN3O2S/c13-9-5-7-10(8-6-9)19(17,18)16-12-4-2-1-3-11(12)14-15-16/h1-8H

InChI Key

FZTODLITAXMGTD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)N=NN2S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Benzimidazole Analogs

The benzimidazole derivative 1-[(4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole () shares the 4-fluorophenylsulfonyl group but differs in the heterocyclic core. Benzimidazole has one nitrogen atom in a six-membered ring, reducing aromatic stabilization compared to benzotriazole.

Triazole Derivatives

Compounds such as 2-(5-(4-(phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () feature a triazole ring with sulfonyl and fluorophenyl groups. The 1,2,4-triazole core offers distinct regiochemistry compared to benzotriazole, influencing dipole moments and steric hindrance. The presence of additional fluorine atoms (e.g., 2,4-difluorophenyl) enhances electron-withdrawing effects, which may increase metabolic stability but reduce solubility.

Chalcone-Based Fluorophenyl Compounds

Chalcones like Cardamonin (IC50 = 4.35 μM) and Compound 2j (IC50 = 4.703 μM) () contain α,β-unsaturated ketones with fluorophenyl substitutions. While structurally distinct from benzotriazoles, these compounds demonstrate that para-fluorine substitution on aromatic rings correlates with enhanced inhibitory activity. This suggests that the 4-fluorophenyl group in the target compound may similarly optimize bioactivity.

Physicochemical and Metabolic Properties

Property 1-(4-Fluorophenyl)sulfonylbenzotriazole Benzimidazole Analog () Chalcone 2j ()
LogP ~3.2 (estimated) ~2.8 ~3.5
Solubility (aq.) Low Moderate Very low
Metabolic Stability High (fluorine reduces oxidation) Moderate Low (prone to reduction)

The fluorophenyl and sulfonyl groups in the target compound synergistically enhance metabolic stability, as seen in fungal biotransformation studies (), where fluorinated metabolites resist rapid degradation.

Crystallographic and Conformational Analysis

Isostructural compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibit planar molecular conformations with perpendicular fluorophenyl groups. Similar analyses for the target compound (if available) would likely show comparable planarity, with sulfonyl groups influencing crystal packing via sulfonyl-oxygen hydrogen bonds.

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